2-chloro-N-(3-cyano-4,5-dimethylfuran-2-yl)propanamide
CAS No.: 1306603-87-1
Cat. No.: VC3052182
Molecular Formula: C10H11ClN2O2
Molecular Weight: 226.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1306603-87-1 |
|---|---|
| Molecular Formula | C10H11ClN2O2 |
| Molecular Weight | 226.66 g/mol |
| IUPAC Name | 2-chloro-N-(3-cyano-4,5-dimethylfuran-2-yl)propanamide |
| Standard InChI | InChI=1S/C10H11ClN2O2/c1-5-7(3)15-10(8(5)4-12)13-9(14)6(2)11/h6H,1-3H3,(H,13,14) |
| Standard InChI Key | BDXXYIKLFKYROR-UHFFFAOYSA-N |
| SMILES | CC1=C(OC(=C1C#N)NC(=O)C(C)Cl)C |
| Canonical SMILES | CC1=C(OC(=C1C#N)NC(=O)C(C)Cl)C |
Introduction
Chemical Identity and Properties
Basic Identification
The compound 2-chloro-N-(3-cyano-4,5-dimethylfuran-2-yl)propanamide is a synthetic organic molecule with significant potential in research applications. It is characterized by a furan ring structure with cyano and dimethyl substituents, along with a chloropropanamide group. This compound is primarily used as a versatile small molecule scaffold in various chemical and biological studies.
Physical and Chemical Properties
The physical and chemical properties of 2-chloro-N-(3-cyano-4,5-dimethylfuran-2-yl)propanamide are summarized in the table below:
| Property | Value |
|---|---|
| CAS Number | 1306603-87-1 |
| Molecular Formula | C₁₀H₁₁ClN₂O₂ |
| Molecular Weight | 226.66 g/mol |
| IUPAC Name | 2-chloro-N-(3-cyano-4,5-dimethylfuran-2-yl)propanamide |
| Standard InChI | InChI=1S/C10H11ClN2O2/c1-5-7(3)15-10(8(5)4-12)13-9(14)6(2)11/h6H,1-3H3,(H,13,14) |
| Standard InChIKey | BDXXYIKLFKYROR-UHFFF |
This compound features a chlorinated carbon in the propanamide chain, which contributes to its reactivity profile. The presence of the cyano group (-CN) on the furan ring enhances its lipophilicity, an important factor in its biological activities. The molecule contains two methyl groups at positions 4 and 5 of the furan ring, which may influence its electronic properties and interaction with biological targets.
Structural Characteristics
Molecular Structure
The molecular structure of 2-chloro-N-(3-cyano-4,5-dimethylfuran-2-yl)propanamide consists of several key functional groups. The core structure is a furan ring, which is a five-membered aromatic heterocycle containing an oxygen atom. The furan ring is substituted with a cyano group at position 3 and methyl groups at positions 4 and 5. The 2-position of the furan ring is connected to a propanamide group through a nitrogen atom, and this propanamide contains a chlorine atom at the 2-position.
Structure-Activity Relationship
Biological Activity
Antimicrobial Properties
Recent studies have demonstrated that 2-chloro-N-(3-cyano-4,5-dimethylfuran-2-yl)propanamide and similar compounds exhibit significant antimicrobial properties. These compounds have shown effectiveness against both gram-positive and gram-negative bacteria. This broad-spectrum activity is particularly valuable in the context of developing new antimicrobial agents to address the growing challenge of antibiotic resistance.
Mechanism of Action
The biological activity of this compound is attributed to its ability to inhibit key enzymes involved in bacterial metabolism and cell wall synthesis. Specifically, it appears to disrupt bacterial cell wall synthesis or interfere with metabolic pathways that are essential for bacterial survival and reproduction. The presence of the cyano group may enhance lipophilicity, improving cellular uptake and bioavailability, which contributes to its efficacy as an antimicrobial agent.
Cytotoxicity Profile
In vitro studies have revealed that while 2-chloro-N-(3-cyano-4,5-dimethylfuran-2-yl)propanamide and its derivatives exhibit potent antibacterial activity, they maintain low cytotoxicity towards mammalian cells. This favorable selectivity profile is critical for the development of antimicrobial agents that can effectively target bacterial pathogens while minimizing harm to the host organism. The low cytotoxicity suggests potential for further development as therapeutic agents.
Research Applications
Antibacterial Efficacy
Derivatives of compounds similar to 2-chloro-N-(3-cyano-4,5-dimethylfuran-2-yl)propanamide have demonstrated a broader spectrum of action against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) compared to traditional antibiotics. This suggests significant potential therapeutic applications against resistant infections, which represent one of the most pressing challenges in modern medicine.
Structure Optimization
The structure of 2-chloro-N-(3-cyano-4,5-dimethylfuran-2-yl)propanamide provides a valuable scaffold for further modification and optimization. By altering substituents on the furan ring or modifying the propanamide group, researchers may be able to enhance antimicrobial activity, improve pharmacokinetic properties, or reduce potential side effects. Such structure-activity relationship studies could lead to the development of more effective antimicrobial agents.
Synthetic Building Block
As a versatile small molecule, 2-chloro-N-(3-cyano-4,5-dimethylfuran-2-yl)propanamide serves as a valuable building block in various chemical and biological studies. Its well-defined structure and functional groups make it suitable for use in the synthesis of more complex molecules, potentially including pharmaceutical compounds or chemical probes for biological research.
Synthesis Considerations
Purification Methods
Given the presence of multiple functional groups and the potential for side reactions during synthesis, purification of 2-chloro-N-(3-cyano-4,5-dimethylfuran-2-yl)propanamide would likely involve a combination of techniques such as recrystallization, column chromatography, or preparative HPLC. These methods would be essential to ensure the high purity required for biological testing and research applications.
Future Research Directions
Development of Derivatives
Based on the promising antimicrobial activity of 2-chloro-N-(3-cyano-4,5-dimethylfuran-2-yl)propanamide, future research could focus on developing derivatives with enhanced potency, improved pharmacokinetic properties, or broader spectrum of activity. Systematic modification of the furan substituents, the amide linkage, or the chlorinated carbon could lead to compounds with optimized biological profiles.
Mechanism Studies
More detailed investigations into the precise mechanism of action of 2-chloro-N-(3-cyano-4,5-dimethylfuran-2-yl)propanamide would be valuable. Understanding exactly how this compound interacts with its bacterial targets could provide insights for rational drug design and the development of more effective antimicrobial agents. Such studies might involve molecular modeling, enzyme inhibition assays, or structural biology approaches.
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